C21H29Cl2N5O3
BASIC RED 18:1
CAS No.: 12271-12-4
Cat. No.: VC0227447
Molecular Formula: C21H29ClN5O3.Cl
C21H29Cl2N5O3
Molecular Weight: 470.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 12271-12-4 |
---|---|
Molecular Formula | C21H29ClN5O3.Cl C21H29Cl2N5O3 |
Molecular Weight | 470.4 g/mol |
IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;chloride |
Standard InChI | InChI=1S/C21H29ClN5O3.ClH/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;/h6-11,14,16,28H,5,12-13,15H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | ACBFJDARQXVXLX-UHFFFAOYSA-M |
Canonical SMILES | CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.[Cl-] |
Introduction
Chemical Structure and Properties
Chemical Composition
BASIC RED 18:1 has a molecular formula of C19H17ClN4S and a molecular weight of approximately 368.98 g/mol . The chemical structure features an azo group (-N=N-) that serves as the chromophore responsible for the vibrant red color. Additionally, the molecule contains various functional groups, with the quaternary ammonium center being particularly notable as it facilitates the dye's cationic properties and binding affinity to substrates.
Physical Characteristics
The compound typically appears as a dark red powder in its commercial form. Its physical properties include:
Property | Value |
---|---|
Physical state | Solid (powder) |
Color | Dark red |
Compatibility value | 3 |
Saturation factor | 0.39 |
pH range for application | 3-7 |
These physical characteristics make BASIC RED 18:1 particularly suitable for various dyeing applications where vibrant, long-lasting color is required .
Synthesis and Production Methods
BASIC RED 18:1 is synthesized through an azo coupling reaction, which is a foundational process in the production of many commercial dyes. The synthesis involves the diazotization of aromatic amines followed by coupling reactions with other aromatic compounds.
The specific synthesis route typically involves:
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Diazotization of 2-chloro-4-nitrobenzenamine to form the corresponding diazonium salt
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Coupling of this diazonium salt with a quaternary ammonium salt derived from N-ethyl-N-(2-chloroethyl)aniline and trimethylamine
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Purification and isolation of the final product through filtration and drying processes
In industrial settings, this synthesis is performed under carefully controlled conditions to ensure high yield and purity. The reaction typically occurs in aqueous media, and various parameters such as temperature, pH, and reaction time are carefully monitored to optimize production.
Physical and Chemical Reactivity
BASIC RED 18:1 demonstrates specific reactivity patterns related to its chemical structure. The compound can undergo various chemical reactions including oxidation, substitution, and additional coupling reactions. The azo group in the molecule can participate in further coupling reactions with other aromatic compounds, leading to the formation of complex azo structures.
The stability and reactivity of BASIC RED 18:1 are important considerations for its application in various industries, particularly in textile dyeing where colorfastness is a critical factor.
Performance Characteristics and Fastness Properties
One of the distinguishing features of BASIC RED 18:1 is its excellent fastness properties, which determine its durability and stability in practical applications. These properties have been extensively tested and documented.
Fastness Property | Rating |
---|---|
Light fastness | 7 |
Washing fastness (60°C) | 4-5 |
Rubbing fastness | 4-5 |
Ironing fastness (150°C) | 4 |
Perspiration fastness | 5 |
These ratings indicate excellent durability and color retention under various conditions, making BASIC RED 18:1 highly suitable for applications requiring resistant coloration .
Industrial Applications
Textile Industry Applications
BASIC RED 18:1 is widely used in the textile industry, primarily for dyeing acrylic fibers. The strong affinity between the cationic dye and the negatively charged sites on acrylic polymers results in robust coloration with excellent fastness properties. The dye is particularly valuable when vibrant and long-lasting red coloration is required.
Other Applications
Beyond textiles, BASIC RED 18:1 finds applications in several other areas:
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Dyeing and printing of paper products
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Coloration of wood and bamboo materials
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Dyeing of silk products
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Coloration of fur and leather goods
These diverse applications demonstrate the versatility and importance of this compound in various industrial processes.
Scientific Research Applications
BASIC RED 18:1 has been utilized in various scientific research contexts, including:
Chemistry Research
In chemical research, BASIC RED 18:1 is employed in studies involving dye chemistry, particularly in understanding interactions between dyes and various substrates. It serves as a model compound for investigating the binding mechanisms of cationic dyes with different materials.
Biological Applications
In biological research, BASIC RED 18:1 has been used as a staining agent to visualize cellular components under microscopic examination. Its cationic properties make it particularly useful for staining negatively charged biomolecules such as nucleic acids and certain proteins.
Medical Research
The compound has also been studied for potential medical applications, with some research exploring its antimicrobial properties against common pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Environmental Considerations and Remediation
Environmental Impact
Like many synthetic dyes, BASIC RED 18:1 presents challenges for wastewater treatment in textile and related industries. The compound's stability, which is beneficial for its colorfastness in applications, also makes it resistant to conventional degradation in the environment .
Biosorption and Remediation Studies
Recent research has focused on developing efficient methods for removing BASIC RED 18 compounds from industrial effluents. One promising approach involves biosorption using fungi. A study evaluated the adsorption abilities of three fungi species — Russula brevipes (RB), Agaricus augustus (AA), and Fomes fomentarius (FF) — for removing Basic Red 18 from textile effluent .
The research findings indicated that Russula brevipes demonstrated high efficiency for Basic Red 18 removal:
Dye Concentration (mg/L) | Removal Efficiency (%) | Time (min) |
---|---|---|
10 | 90 | 60 |
25 | 88 | 60 |
50 | 86 | 60 |
The adsorption process followed the Freundlich isotherm model and demonstrated exothermic, feasible, and spontaneous characteristics . These findings represent significant progress in addressing the environmental challenges associated with dye-containing industrial wastewater.
Comparison with Related Compounds
BASIC RED 18 vs. BASIC RED 18:1
BASIC RED 18 (CAS: 14097-03-1) and BASIC RED 18:1 (CAS: 12271-12-4) share similarities in their application profiles, but differ in their molecular structures . BASIC RED 18 has a molecular formula of C19H25Cl2N5O2 and a molecular weight of 426.34 g/mol, compared to BASIC RED 18:1's formula of C19H17ClN4S and molecular weight of 368.98 g/mol .
BASIC RED 18:1 vs. BASIC RED 29
Property | BASIC RED 18:1 | BASIC RED 29 |
---|---|---|
CAS Number | 12271-12-4 | 42373-04-6 |
Molecular Formula | C19H17ClN4S | C19H17ClN4S |
Molecular Weight | 368.98 | 368.88 |
Water Solubility | Not specified | 75g/L at 20°C |
Compatibility Value | 3 | 2 |
Saturation Factor | 0.39 | 0.23 |
This comparison highlights the subtle differences between these related compounds, which can significantly impact their performance in specific applications .
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